molecular formula C11H18Cl2N4O B2721053 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride CAS No. 2194147-73-2

4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride

Cat. No.: B2721053
CAS No.: 2194147-73-2
M. Wt: 293.19
InChI Key: KHDRVIJNEPDXAU-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride is a chemical compound that belongs to the class of bicyclic pyridopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride typically involves multi-step reactions starting from simpler organic compounds

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride has been studied for its potential as a selective bacterial protein synthesis inhibitor. This property makes it a candidate for developing new antibiotics.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets can be exploited to develop new therapeutic agents.

Industry: In the chemical industry, this compound can be used in the production of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Mechanism of Action

The mechanism by which 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrido[4,3-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.

  • Tetrahydropteroic Acid Derivatives: These derivatives are structurally related and are used in the synthesis of vitamin B12 analogs.

Uniqueness: 4-(5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine dihydrochloride is unique due to its specific substitution pattern and the presence of the morpholine group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c1-2-9-8-13-11(14-10(9)12-3-1)15-4-6-16-7-5-15;;/h8H,1-7H2,(H,12,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDRVIJNEPDXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2NC1)N3CCOCC3.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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